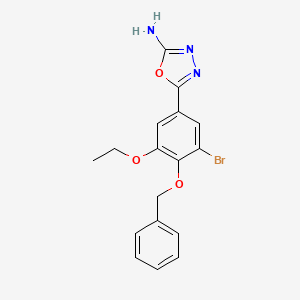
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida es un complejo compuesto orgánico con una fórmula molecular de C30H27N3OS. Este compuesto se caracteriza por su anillo de piridina sustituido con grupos ciano, fenil y p-tolilo, y un residuo de acetamida unido a través de un enlace tioéter.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen piridinas sustituidas, tioles y acetamidas. Las condiciones de reacción pueden implicar el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como halógenos, agentes nitrantes o agentes alquilantes pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como precursor para otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N,N-diciclohexilacetamida
- 2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-(2-etilfenil)acetamida
Singularidad
2-((3-Ciano-4-fenil-6-(p-tolilo)piridin-2-il)tio)-N-fenilacetamida es único debido a su patrón de sustitución específico en el anillo de piridina y la presencia de ambas funcionalidades ciano y tioéter
Propiedades
Fórmula molecular |
C27H21N3OS |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3OS/c1-19-12-14-21(15-13-19)25-16-23(20-8-4-2-5-9-20)24(17-28)27(30-25)32-18-26(31)29-22-10-6-3-7-11-22/h2-16H,18H2,1H3,(H,29,31) |
Clave InChI |
SOZVCIUPZKNWRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)




![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)



![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
